4-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine
CAS No.:
Cat. No.: VC13747022
Molecular Formula: C17H26BNO6S
Molecular Weight: 383.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26BNO6S |
|---|---|
| Molecular Weight | 383.3 g/mol |
| IUPAC Name | 4-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylmorpholine |
| Standard InChI | InChI=1S/C17H26BNO6S/c1-16(2)17(3,4)25-18(24-16)13-6-7-14(22-5)15(12-13)26(20,21)19-8-10-23-11-9-19/h6-7,12H,8-11H2,1-5H3 |
| Standard InChI Key | UZHUSHVBMGWXJP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3 |
Introduction
The compound 4-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine is a complex organic molecule that incorporates a boron-containing moiety, specifically a dioxaborolan-2-yl group, attached to a phenyl ring. This phenyl ring is further substituted with a methoxy group and a sulfonyl group linked to a morpholine ring. Despite the lack of specific information on this compound in the provided search results, we can deduce its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of such compounds typically involves several steps, including the formation of the boronic acid or ester, followed by coupling reactions to attach the sulfonyl and morpholine moieties. A general approach might involve:
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Boronic Ester Formation: Using a suitable aryl halide and a boron source in the presence of a catalyst.
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Sulfonylation: Introducing the sulfonyl group via a sulfonyl chloride.
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Morpholine Attachment: Coupling the sulfonyl intermediate with morpholine.
| Step | Reaction Conditions | Reagents |
|---|---|---|
| 1. Boronic Ester Formation | Pd(0) catalyst, base | Aryl halide, bis(pinacolato)diboron |
| 2. Sulfonylation | Pyridine, RT | Sulfonyl chloride |
| 3. Morpholine Attachment | Base, solvent | Morpholine |
Potential Applications
Compounds with similar structures are often explored in medicinal chemistry for their potential biological activities, such as enzyme inhibition or receptor binding. The presence of a boronic acid moiety can also facilitate cross-coupling reactions, making these compounds useful intermediates in organic synthesis.
Safety and Handling
Given the presence of reactive groups, handling such compounds requires caution. They may be harmful if ingested or if they come into contact with skin, similar to other boronic esters and sulfonyl compounds (e.g., H302: Harmful if swallowed and H312: Harmful in contact with skin) .
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